molecular formula C24H29N3O2 B2792494 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 874637-30-6

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2792494
CAS RN: 874637-30-6
M. Wt: 391.515
InChI Key: LVNDZLDTVGQVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, also known as EPP, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. EPP is a psychoactive compound that binds to cannabinoid receptors in the brain, producing effects similar to those of cannabis. The purpose of

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Studies have shown that 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has a high affinity for cannabinoid receptors, making it a promising candidate for the development of new drugs. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. The activation of the CB1 receptor by 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one also has an impact on the immune system, as it has been shown to inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has also been shown to have an impact on the cardiovascular system, as it can cause a decrease in blood pressure and heart rate. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is also relatively easy to synthesize, making it readily available for use in research. However, 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has some limitations, including its short half-life and the potential for off-target effects.

Future Directions

There are several future directions for research on 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, including the development of new drugs for the treatment of pain, anxiety, and inflammation. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one may also have potential for use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the safety and efficacy of 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one in humans, as well as its potential for use in combination with other drugs.

Synthesis Methods

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is typically synthesized using a multistep process that involves the reaction of 4-ethoxybenzaldehyde with 1-pentyl-1H-benzimidazole-2-amine to form an intermediate product. The intermediate is then reacted with pyrrolidine-2-one to produce the final product, 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-5-8-15-26-22-10-7-6-9-21(22)25-24(26)18-16-23(28)27(17-18)19-11-13-20(14-12-19)29-4-2/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDZLDTVGQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

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